Cas no 306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine)

306387-90-6 structure
Nome del prodotto:3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]-
- 3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine
- 3-Keto-N-aMinoethyl-N'-aMinocaproyldihydrocinnaMoyl CyclopaMine
- Benzenepropanamide,N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(3'H
- Cyclopamine-KAAD
- Cyclopamine-KAAD (KAAD-Cyclopamine)
- KAAD-Cyclopamine
- Shh Signaling Antagonist II
- WDHRPWOAMDJICD-BWBMXWGBSA-N
- DTXSID70587893
- N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide
- 306387-90-6
- 3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
- AKOS030255534
- N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide
- G91431
-
- MDL: MFCD03425585
- Inchi: InChI=1S/C44H63N3O4/c1-28-24-40-42(47(27-28)41(50)16-11-31-9-12-32(13-10-31)39(49)8-6-5-7-22-46-23-21-45)30(3)44(51-40)20-18-35-36-15-14-33-25-34(48)17-19-43(33,4)38(36)26-37(35)29(44)2/h9-10,12-14,28,30,35-36,38,40,42,46H,5-8,11,15-27,45H2,1-4H3/t28-,30+,35-,36-,38-,40?,42-,43-,44-/m0/s1
- Chiave InChI: UEXHYPKVOFBABD-MMBLKLCGSA-N
- Sorrisi: C[C@H]1CC2[C@H]([C@@H](C)[C@@]3(CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@]6(C)[C@H]5CC4=C3C)O2)N(C1)C(=O)CCC7=CC=C(C=C7)C(=O)CCCCCNCCN
Proprietà calcolate
- Massa esatta: 697.48200
- Massa monoisotopica: 697.48185750g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 51
- Conta legami ruotabili: 13
- Complessità: 1370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87.7Ų
- XLogP3: 5.2
Proprietà sperimentali
- Densità: 1.15
- Punto di ebollizione: 875.6°C at 760 mmHg
- Punto di infiammabilità: 483.3°C
- Indice di rifrazione: 1.588
- PSA: 101.73000
- LogP: 8.40240
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70934-1mg |
Cyclopamine-KAAD |
306387-90-6 | 98% | 1mg |
¥9368.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70934-500ug |
Cyclopamine-KAAD |
306387-90-6 | 98% | 500ug |
¥5374.00 | 2022-04-26 | |
TRC | K171000-5mg |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine |
306387-90-6 | 5mg |
$ 689.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221448A-250 µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 250µg |
¥4,513.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221448-100 µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 100µg |
¥2,632.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275170-50μg |
Cyclopamine-KAAD |
306387-90-6 | ≥80% | 50μg |
¥1,050.00 | 2021-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221448A-250µg |
Cyclopamine-KAAD, |
306387-90-6 | ≥70% | 250µg |
¥4513.00 | 2023-09-05 | |
1PlusChem | 1P00316K-1mg |
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]- |
306387-90-6 | ≥95% | 1mg |
$739.00 | 2025-02-19 | |
A2B Chem LLC | AB40700-1mg |
Benzenepropanamide, N-[6-[[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,2'R,11aS,11bR)-1,2,3,3',3'a,4,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3',6',10,11b-tetramethyl-3-oxospiro[9H-benzo[a]fluorene-9,2'(4'H)-furo[3,2-b]pyridin]-4'-yl]ethyl]amino]-6-oxohexyl]- |
306387-90-6 | ≥95% | 1mg |
$783.00 | 2024-04-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275170-1mg |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine |
306387-90-6 | 96% | 1mg |
¥3089.90 | 2023-09-03 |
3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine Letteratura correlata
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi alcaloidi di tipo Jerveratrum
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi alcaloidi steroidi alcaloidi di tipo Jerveratrum
306387-90-6 (3-Keto-N-aminoethyl-N’-aminocaproyldihydrocinnamoyl Cyclopamine) Prodotti correlati
- 2227669-72-7((1R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 1421465-81-7(N-cyclopentyl-2-4-(3,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)
- 2648931-55-7((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-4-hydroxybutanoic acid)
- 425413-52-1(N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine)
- 2172089-41-5(5-(2,2-dimethylpropyl)-7-ethyl-1-oxa-4-azaspiro5.5undecane)
- 1804067-42-2(Ethyl 2-(3-bromopropanoyl)-4-iodobenzoate)
- 1806544-27-3(Ethyl 3-(bromomethyl)-2-(3-chloropropanoyl)benzoate)
- 2377607-39-9(Methyl 2-bromo-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
- 946380-21-8(N-(2,5-difluorophenyl)-1-(3-fluorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1705096-84-9(4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
